molecular formula C9H11BrS B1319258 1-Bromo-4-propylsulfanylbenzene CAS No. 76542-19-3

1-Bromo-4-propylsulfanylbenzene

Cat. No.: B1319258
CAS No.: 76542-19-3
M. Wt: 231.15 g/mol
InChI Key: XLTBVGAEUXNUNJ-UHFFFAOYSA-N
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Description

1-Bromo-4-propylsulfanylbenzene is an organic compound with the chemical formula C10H13BrS. It is a colorless to pale yellow liquid that is used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes a bromine atom and a propylsulfanyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-propylsulfanylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-benzenethiol with 1-bromo-propane in the presence of sodium hydride in dry dimethylformamide. The reaction mixture is stirred overnight at room temperature, followed by extraction with diethyl ether and drying with sodium sulfate. The product is then concentrated in vacuo to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-propylsulfanylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Catalysts like palladium or copper are often used.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

Scientific Research Applications

1-Bromo-4-propylsulfanylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-bromo-4-propylsulfanylbenzene involves its interaction with various molecular targets. The bromine atom and the propylsulfanyl group can participate in different chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development .

Comparison with Similar Compounds

  • 1-Bromo-4-methylsulfanylbenzene
  • 1-Bromo-4-ethylsulfanylbenzene
  • 1-Bromo-4-butylsulfanylbenzene

Comparison: 1-Bromo-4-propylsulfanylbenzene is unique due to its specific propylsulfanyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different alkyl groups, it may exhibit different reactivity and biological activities. The choice of compound depends on the desired application and the specific properties required .

Properties

IUPAC Name

1-bromo-4-propylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTBVGAEUXNUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591637
Record name 1-Bromo-4-(propylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76542-19-3
Record name 1-Bromo-4-(propylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76542-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(propylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 4-bromo-benzenethiol (2.0 g, 10.6 mmol) in dry dimethylformamide (50 mL) and cool to 0° C. under nitrogen. Add sodium hydride (305 mg, 12.7 mmol) in portions. After the vigorous gas evolution stops, add 1-bromo-propane (1.4 mL, 15.9 mmol) and stir the reaction mixture overnight at room temperature. Slowly pour the reaction into water (400 mL) and extract with diethyl ether (2×150 mL). Wash the combined organic layers with water (100 mL). Dry the organic layer with sodium sulfate, filter and concentrate in vacuo to yield 2.7 g of 1-bromo-4-propylsulfanyl-benzene (quantitative yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four

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